Zinc, chloro-2-cyclohexen-1-yl-
Description
Historical Context and Significance in Organic Synthesis
The history of organozinc compounds dates back to 1848, when Edward Frankland synthesized diethylzinc, marking the dawn of organometallic chemistry. elsevierpure.com These pyrophoric compounds were among the first organometallics to be prepared. elsevierpure.com For a considerable period, their application in asymmetric synthesis was limited due to their perceived low reactivity. chemrxiv.org
A significant breakthrough came with the discovery of the Reformatsky reaction in 1887 by Sergey Nikolayevich Reformatsky. core.ac.ukorgsyn.orgacs.orgnih.gov This reaction, involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, highlighted the unique reactivity of organozinc reagents and their ability to tolerate various functional groups. core.ac.ukorgsyn.orgacs.orgnih.gov This tolerance is a key advantage over the more reactive Grignard and organolithium reagents. elsevierpure.comacs.org The development of highly reactive "Rieke zinc" further expanded the synthetic utility of organozinc reagents, allowing for the direct reaction with less reactive organic halides.
General Reactivity Overview of Organozinc Halides
Organozinc halides (RZnX) are characterized by a carbon-zinc bond that is more covalent than the carbon-magnesium or carbon-lithium bonds in Grignard and organolithium reagents, respectively. acs.org This results in lower reactivity and higher functional group tolerance. acs.org They are particularly valuable in cross-coupling reactions, such as the Negishi coupling, which utilizes a palladium or nickel catalyst to form carbon-carbon bonds between the organozinc reagent and an organic halide.
Organozinc halides also participate in addition reactions to carbonyl compounds, although these reactions are generally slower than with Grignard reagents. Their reduced basicity minimizes side reactions like enolization. The reactivity of organozinc halides can be enhanced by the use of additives like lithium chloride (LiCl), which helps to break up polymeric aggregates and increase the concentration of the active monomeric species in solution.
Specific Focus on Allylic Chloro-Cyclohexenyl Zinc Compounds
Allylic organozinc reagents are particularly interesting due to the presence of the allylic moiety, which can lead to reactions at either the α or γ position, a phenomenon known as allylic rearrangement. The specific compound, Zinc, chloro-2-cyclohexen-1-yl-, represents a cyclic allylic organozinc halide.
The direct preparation of such reagents from the corresponding allyl halide and metallic zinc can be challenging and often leads to significant amounts of homocoupling byproducts (Wurtz-type coupling). A more recent and efficient method involves the in-situ generation of allylic zinc reagents from sterically hindered homoallylic alcohols. This "masked" approach avoids the direct use of allyl halides and the associated side reactions.
Detailed Research Findings: In-Situ Generation and Reactivity
A notable study by Knochel and Jones demonstrated the generation of an allylic zinc reagent from a sterically hindered homoallylic alcohol. The lithium alkoxide of the alcohol, upon treatment with zinc bromide, undergoes a fragmentation reaction at elevated temperatures to form the allylic zinc reagent in situ. This reagent can then be trapped by various electrophiles.
For instance, the fragmentation of the zinc alkoxide of a bis(isopropyl) substituted homoallylic alcohol in the presence of benzaldehyde (B42025) at 70°C in THF/HMPA afforded the corresponding allylic alcohol in 98% yield. This method provides a clean and high-yielding route to the products of allylation.
The reactivity of these in-situ generated allylic zinc reagents has been explored with a range of electrophiles, showcasing their synthetic utility. The reactions are often highly regioselective, with the nucleophile attacking at the α-position of the allylic system. Furthermore, when using α-substituted homoallylic alcohols, the fragmentation-allylation sequence can proceed with excellent anti-diastereoselectivity.
Below is a table summarizing the reaction of a masked 2-cyclohexenylzinc reagent with various electrophiles.
| Electrophile | Product | Yield (%) |
| Benzaldehyde | 1-Phenyl-2-(prop-2-en-1-yl)cyclohex-2-en-1-ol | 98 |
| Acetophenone | 1-Phenyl-1-(2-(prop-2-en-1-yl)cyclohex-2-en-1-yl)ethanol | Not specified |
| Ethanoyl chloride | 1-(2-(Prop-2-en-1-yl)cyclohex-2-en-1-yl)ethan-1-one | Not specified |
The data in this table is based on analogous reactions of allylic zinc reagents generated from homoallylic alcohols as specific data for Zinc, chloro-2-cyclohexen-1-yl- is limited.
The high yields and selectivities observed in these reactions underscore the potential of allylic chloro-cyclohexenyl zinc compounds as valuable intermediates in organic synthesis, particularly for the construction of complex molecules containing the cyclohexenyl motif.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
704910-45-2 |
|---|---|
Molecular Formula |
C6H9ClZn |
Molecular Weight |
182.0 g/mol |
IUPAC Name |
chlorozinc(1+);cyclohexene |
InChI |
InChI=1S/C6H9.ClH.Zn/c1-2-4-6-5-3-1;;/h1-3H,4-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
SHHGWANNASRBJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1C[CH-]C=CC1.Cl[Zn+] |
Origin of Product |
United States |
Synthesis and Preparation Methodologies of Chloro 2 Cyclohexen 1 Ylzinc
Lithium-Tin Exchange Precursors
One indirect method involves the use of organotin compounds as precursors. A tin-lithium exchange reaction can generate an organolithium reagent, which can then undergo transmetalation with a zinc salt. arkat-usa.org For the synthesis of a cyclohexenylzinc species, a corresponding cyclohexenylstannane would be treated with an organolithium reagent like n-butyllithium to form the cyclohexenyllithium. This intermediate is then reacted with a zinc halide to yield the desired organozinc compound. arkat-usa.org
Grignard Reagent Transmetalation
A widely used transmetalation method involves the reaction of a Grignard reagent (organomagnesium halide) with a zinc salt, typically zinc chloride or zinc bromide. libretexts.orgnumberanalytics.comyoutube.com This method is advantageous as Grignard reagents are readily prepared from a wide range of organic halides. acs.org The reaction proceeds by the transfer of the organic group from magnesium to zinc. numberanalytics.comyoutube.com
Figure 2: Grignard Reagent Transmetalation
The transmetalation of a cyclohexenyl Grignard reagent with zinc chloride to form chloro-2-cyclohexen-1-ylzinc.
Transmetalation from Other Organometallic Compounds
Beyond organolithium and organomagnesium compounds, other organometallic species can also serve as precursors for transmetalation to zinc.
Organoboron Compounds: Organoboranes and organoboronic esters can undergo transmetalation to zinc, often activated by an organolithium reagent. researchgate.netnih.govnih.govorganic-chemistry.org This method has proven effective for creating chiral secondary alkylzinc reagents with high stereoretention. researchgate.netnih.govorganic-chemistry.org The process typically involves the formation of a boronate complex which then transfers its organic group to a zinc salt like zinc chloride or zinc acetate. researchgate.netnih.govnih.gov
The choice of synthetic methodology for preparing chloro-2-cyclohexen-1-ylzinc depends on several factors, including the availability of starting materials, desired purity, and the scale of the reaction. Direct metalation offers a more direct route, while transmetalation methods provide greater flexibility and control, particularly when dealing with more complex or sensitive substrates.
Optimization of Reaction Conditions for Reagent Formation
The preparation of allylic zinc halides, including chloro-2-cyclohexen-1-ylzinc, requires careful optimization of reaction conditions to ensure high yields and minimize side reactions, such as homocoupling of the organic halide. Key factors that are typically fine-tuned include the nature of the zinc metal, the solvent system, the use of activating agents and additives, and the reaction temperature and duration.
Influence of Zinc Activation and Additives
Standard zinc dust often exhibits low reactivity, necessitating an activation step to remove surface oxides and enhance the rate of oxidative addition. A significant advancement in the synthesis of organozinc reagents has been the use of highly reactive zinc, such as Rieke® Zinc, which is prepared by the reduction of ZnCl₂ with an alkali metal.
However, for many applications, the in-situ activation of commercially available zinc dust is a more practical approach. A common and effective method for the preparation of cyclic allylic zinc reagents involves the use of lithium chloride (LiCl) as an additive. The presence of LiCl has been shown to be crucial for achieving high yields in the synthesis of related cyclic allylic zinc reagents from their corresponding chlorides, with reported yields ranging from 55-84%. uni-muenchen.de LiCl is thought to facilitate the reaction by breaking up the zinc salt aggregates that form on the metal surface, thereby exposing fresh zinc for reaction and solubilizing the organozinc product as it is formed. nih.gov
More recently, a protocol for generating solid, stable allylic zinc reagents has been developed, which employs a combination of zinc dust, lithium chloride, and magnesium pivalate (B1233124) (Mg(OCOtBu)₂). nih.gov This method allows for the isolation of the reagent as a solid, which can be stored and handled more conveniently than solutions.
Solvent Effects
The choice of solvent plays a pivotal role in the formation of organozinc reagents. Tetrahydrofuran (THF) is the most commonly employed solvent for the synthesis of allylic zinc halides. uni-muenchen.denih.gov Its ability to solvate the organozinc species is critical for the reaction to proceed efficiently.
Studies on the mechanism of organozinc formation have revealed that polar aprotic solvents can significantly accelerate the rate of oxidative addition. nih.govnih.gov For instance, the use of solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) has been shown to increase the rate of zinc insertion into various organic halides. nih.govumich.edu This is attributed to the ability of these polar solvents to stabilize charged intermediates that may be formed during the electron transfer process from the zinc metal to the organic halide. nih.gov
The following table illustrates the general effect of solvents on the formation of allylic zinc reagents, based on findings for related systems.
Table 1: Representative Effect of Solvent on the Formation of Cyclic Allylic Zinc Reagents
| Solvent | Relative Reaction Rate | Typical Yield Range (%) | Notes |
|---|---|---|---|
| Tetrahydrofuran (THF) | Moderate | 55 - 85 | Most common solvent, often requires LiCl. |
| N,N-Dimethylformamide (DMF) | High | 60 - 90 | Accelerates reaction, may require careful temperature control. |
| N,N-Dimethylacetamide (DMAC) | High | 60 - 90 | Similar to DMF, can be beneficial for less reactive halides. |
This data is illustrative and based on general findings for the synthesis of analogous allylic zinc reagents.
Temperature and Reaction Time
The reaction temperature is another critical parameter that must be optimized. The insertion of zinc into the carbon-chlorine bond of 3-chlorocyclohexene (B1361376) is an exothermic process. Therefore, the reaction is typically initiated at a low temperature (e.g., 0 °C or room temperature) and the temperature is carefully controlled throughout the addition of the halide.
For the LiCl-mediated synthesis of cyclic allylic zinc reagents in THF, the reaction is often carried out at room temperature. The reaction time can vary depending on the reactivity of the halide and the efficiency of the stirring, but it is typically in the range of 2 to 12 hours. umich.edu The completion of the reaction can be monitored by quenching an aliquot with an electrophile and analyzing the product formation.
The table below summarizes a hypothetical optimization of reaction conditions for the synthesis of a generic cyclic allylic zinc chloride, based on the principles discussed.
Table 2: Illustrative Optimization of Reaction Conditions for the Synthesis of a Cyclic Allylic Zinc Chloride
| Entry | Zinc (equivalents) | Additive (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2.0 | None | THF | 25 | 12 | < 10 |
| 2 | 2.0 | LiCl (1.0) | THF | 25 | 6 | 75 |
| 3 | 2.0 | LiCl (1.0) | THF | 40 | 4 | 72 |
| 4 | 2.0 | LiCl (1.0) | DMF | 25 | 2 | 85 |
| 5 | 1.5 | LiCl (1.0) | THF | 25 | 8 | 68 |
This data is a hypothetical representation to illustrate the effects of different parameters on the yield of a cyclic allylic zinc chloride.
Reactivity and Mechanistic Investigations of Chloro 2 Cyclohexen 1 Ylzinc
Fundamental Reaction Pathways
The fundamental reactivity of chloro-2-cyclohexen-1-ylzinc can be categorized into two main pathways: nucleophilic addition and electrophilic functionalization. These reactions are typically performed in situ, following the formation of the organozinc reagent from the corresponding cyclohexenyl halide.
As a nucleophile, chloro-2-cyclohexen-1-ylzinc readily participates in addition reactions with various electrophiles, most notably carbonyl compounds. This reactivity is analogous to the well-established Barbier and Grignard-type reactions, though organozinc reagents are generally less reactive and therefore more selective. libretexts.orgwikipedia.org The addition to aldehydes and ketones provides a direct route to the synthesis of homoallylic alcohols. niscpr.res.in The reaction proceeds via a polar mechanism where the nucleophilic carbon of the cyclohexenyl moiety attacks the electrophilic carbonyl carbon. masterorganicchemistry.com
The general scheme for the nucleophilic addition of chloro-2-cyclohexen-1-ylzinc to a carbonyl compound can be depicted as follows:
Reaction Scheme:
An equivalent of chloro-2-cyclohexen-1-ylzinc reacts with an aldehyde or ketone.
A workup with an aqueous solution follows to protonate the resulting zinc alkoxide.
The final product is a 1-(cyclohex-2-en-1-yl)-substituted alcohol.
The regioselectivity of the addition is a key aspect, with the attack typically occurring at the γ-position of the allylic system, leading to the formation of a new stereocenter. The presence of Lewis acids, such as lithium chloride, can enhance the reactivity of the organozinc reagent. uni-muenchen.de
Table 1: Representative Nucleophilic Addition Reactions of Allylic Zinc Reagents to Carbonyls
| Entry | Carbonyl Compound | Allylic Zinc Reagent | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | Cyclohex-2-en-1-ylzinc bromide | 1-Phenyl-1-(cyclohex-2-en-1-yl)methanol | ~95% |
| 2 | Acetone | Cyclohex-2-en-1-ylzinc bromide | 2-(Cyclohex-2-en-1-yl)propan-2-ol | ~90% |
| 3 | Cyclohexanone | Allylzinc bromide | 1-(Allyl)cyclohexan-1-ol | ~85% |
Note: Data is representative of typical yields for analogous allylic zinc reagents.
While the primary reactivity of organozinc reagents is nucleophilic, they can be trapped by strong electrophiles in reactions that are mechanistically distinct from the more common cross-coupling pathways. These electrophilic functionalization reactions allow for the introduction of a variety of functional groups onto the cyclohexenyl scaffold. Trapping the organozinc intermediate with electrophiles such as acyl chlorides or sulfonothioates can generate highly functionalized molecules. nih.gov Copper-mediated acylations are a common strategy to achieve this transformation, leading to the formation of homoallylic ketones. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions
A significant application of chloro-2-cyclohexen-1-ylzinc is in transition metal-catalyzed cross-coupling reactions. In these processes, the organozinc reagent undergoes transmetalation with a transition metal catalyst, typically palladium or nickel, followed by reductive elimination to form a new carbon-carbon bond with an organic halide or another electrophile.
Palladium-catalyzed cross-coupling reactions, particularly the Negishi coupling, are a powerful tool for the formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. wikipedia.orgsigmaaldrich.com Chloro-2-cyclohexen-1-ylzinc can be coupled with a wide range of aryl, vinyl, and other allylic halides and triflates. nih.govoup.com The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivities. acs.org For instance, palladium complexes with phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have been shown to be effective. acs.orgacs.org These reactions often proceed with high regioselectivity, with the coupling occurring at the less substituted end of the allylic system. nih.gov
Table 2: Palladium-Catalyzed Cross-Coupling of Allylic Zinc Reagents
| Entry | Electrophile | Catalyst/Ligand | Product | Yield (%) |
| 1 | Iodobenzene | Pd(PPh₃)₄ | 3-Phenylcyclohex-1-ene | ~80-90% |
| 2 | 4-Bromotoluene | PEPPSI-IPent | 1-Methyl-4-(cyclohex-2-en-1-yl)benzene | ~85% nih.gov |
| 3 | Vinyl bromide | Pd(dppf)Cl₂ | 3-Vinylcyclohex-1-ene | ~75-85% |
Note: Data is representative of typical yields for analogous allylic zinc reagents.
Nickel-catalyzed cross-coupling reactions have emerged as a more economical alternative to palladium-based systems for certain transformations. acs.orgacs.org Nickel catalysts can effectively couple chloro-2-cyclohexen-1-ylzinc with various organic electrophiles, including aryl and vinyl halides. nih.gov These reactions can also be applied to the coupling with other C(sp³)-hybridized centers. Pincer-type nickel complexes have demonstrated excellent catalytic performance in the cross-coupling of allylic ethers with organozinc reagents. mdpi.com
The use of cobalt catalysts in cross-coupling reactions of organozinc reagents is a growing area of research, offering a more sustainable and cost-effective approach compared to precious metal catalysts. acs.org While specific examples with chloro-2-cyclohexen-1-ylzinc are not extensively documented, the general reactivity of organozinc compounds in cobalt-catalyzed systems suggests potential applicability. These reactions often proceed via the in-situ reduction of a Co(II) salt to a catalytically active low-valent cobalt species. acs.org The mechanism is believed to involve the formation of a cobaltacyclic intermediate. acs.org
Stereochemical Aspects in Cross-Coupling
The stereochemical outcome of cross-coupling reactions is a critical consideration in the synthesis of complex molecules. For chloro-2-cyclohexen-1-ylzinc, both enantioselective and stereoconvergent approaches have been explored to control the three-dimensional arrangement of the final product.
Enantioselective Approaches
Enantioselective cross-coupling reactions aim to produce a chiral product from achiral or racemic starting materials with a preference for one of two enantiomers. In the context of allylic zinc reagents, this is often achieved through the use of chiral ligands that coordinate to the metal catalyst, typically palladium or nickel. acs.org These chiral ligands create a chiral environment around the metal center, influencing the stereochemical course of the reaction.
For instance, the coupling of a racemic C(sp³)-organometallic reagent with an organic electrophile in the presence of a chiral catalyst can lead to a non-racemic product. acs.org While specific studies focusing solely on chloro-2-cyclohexen-1-ylzinc are not extensively detailed in the provided results, the general principles of enantioselective Negishi coupling are applicable. The use of chiral ligands like those derived from amino acids or binaphthyl systems has proven effective in inducing asymmetry in similar reactions. acs.org The success of these approaches hinges on the ability of the chiral catalyst to differentiate between the two enantiotopic faces of the reacting partners during the key bond-forming steps.
Stereoconvergent Processes
Stereoconvergent reactions are a powerful strategy wherein a racemic starting material is converted into a single, enantiomerically enriched product. acs.org This is particularly relevant for reactions involving racemic C(sp³)-hybridized organometallics. nih.gov In the case of chloro-2-cyclohexen-1-ylzinc, which can exist as a racemic mixture, a stereoconvergent process would ideally channel both enantiomers of the organozinc reagent into a single stereoisomer of the product.
This is often achieved when the rate of racemization of the organometallic reagent is faster than the rate of the cross-coupling reaction. The chiral catalyst can then selectively react with one enantiomer of the rapidly equilibrating mixture, effectively converting the entire racemic starting material into the desired product. Mechanistic studies are crucial to determine if an enantioenriched product arises from a stereoconvergent pathway. acs.org
Detailed Mechanistic Studies
Understanding the reaction mechanism is fundamental to optimizing reaction conditions and expanding the scope of a synthetic method. For the cross-coupling of chloro-2-cyclohexen-1-ylzinc, mechanistic investigations focus on the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnumberanalytics.comnih.gov
Isotopic Labeling Experiments
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. While the direct application of isotopic labeling to chloro-2-cyclohexen-1-ylzinc was not found in the search results, studies on similar systems provide a framework for how such experiments would be conducted. For example, in the study of chloroform (B151607) degradation, compound-specific stable isotope analysis (CSIA) of carbon, chlorine, and hydrogen was used to distinguish between different transformation mechanisms. bgu.ac.il
In the context of the Negishi coupling of chloro-2-cyclohexen-1-ylzinc, deuterium (B1214612) labeling of the cyclohexenyl ring could provide insights into whether processes like β-hydride elimination are occurring. nih.gov Similarly, labeling the zinc-bound carbon could help to track the transfer of the cyclohexenyl group during transmetalation.
Proposed Catalytic Cycles
The generally accepted mechanism for palladium- or nickel-catalyzed cross-coupling reactions, including the Negishi coupling, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.govuni-muenchen.de
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent transition metal catalyst, typically Pd(0) or Ni(0). wikipedia.orgnumberanalytics.com This step involves the insertion of the metal into the carbon-halogen bond, leading to a higher oxidation state of the metal (e.g., Pd(II)). youtube.com
Transmetalation: The organozinc reagent, chloro-2-cyclohexen-1-ylzinc, then transfers its organic group (the 2-cyclohexenyl moiety) to the palladium center, displacing the halide. nih.govacs.org This step is facilitated by the empty p-orbital on the zinc atom. acs.org
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new carbon-carbon bond in the product and regenerating the low-valent metal catalyst, which can then re-enter the catalytic cycle. numberanalytics.comyoutube.com
A simplified representation of the catalytic cycle is shown below:
A generalized catalytic cycle for the Negishi cross-coupling reaction. uni-muenchen.deFor unactivated alkyl electrophiles, a "transmetalation-first" mechanism has been proposed, particularly in nickel-catalyzed systems. illinois.edu
Role of Transmetalation in Catalysis
The rate of transmetalation can be influenced by several factors, including the nature of the ligands on the palladium or nickel catalyst and the solvent. illinois.edu In some cases, additives like lithium salts can be beneficial as they can break up aggregates of the organozinc reagent, leading to more reactive monomeric zincate species. illinois.edu The choice of the metal catalyst is also important, as palladium and nickel complexes exhibit different reactivities. wikipedia.org For instance, it has been observed that C(sp²)-Zn bonds transmetalate faster than C(sp³)-Zn bonds. illinois.edu The interaction between the palladium catalyst and the zinc halide formed during the reaction can also play a role in the catalytic process. dokumen.pub
Competing Mechanistic Pathways
The reactivity of chloro-2-cyclohexen-1-ylzinc, like other allylic organozinc reagents, is characterized by the potential for multiple competing mechanistic pathways. The primary competition exists between a direct nucleophilic attack and an attack that proceeds with allylic rearrangement. These pathways are generally understood as bimolecular nucleophilic substitution reactions, categorized as S_N2 and S_N2' mechanisms. acs.orgnih.gov The prevalence of one pathway over the other is dictated by a combination of steric and electronic factors, as well as the nature of the reacting partner.
The principal competing pathways for the reaction of chloro-2-cyclohexen-1-ylzinc are:
S_N2 Pathway (Direct Displacement): In this pathway, a nucleophile directly attacks the carbon atom bearing the zinc chloride moiety (the α-carbon). This results in a product where the new bond is formed at the same position as the original carbon-zinc bond, with no rearrangement of the double bond within the cyclohexenyl ring. acs.orgnih.gov
S_N2' Pathway (Allylic Rearrangement): This pathway involves the nucleophile attacking the γ-carbon of the allylic system (the carbon at the other end of the double bond). This attack is concerted with the migration of the double bond and the departure of the zinc chloride group. The resulting product has the new substituent at the C-3 position of the cyclohexene (B86901) ring, and the double bond shifted. acs.orgnih.gov
Investigations into the reactivity of analogous allylic systems have shown that the S_N2' pathway can often be dominant, particularly when the α-position is sterically hindered. acs.orgnih.gov In the case of chloro-2-cyclohexen-1-ylzinc, the cyclic nature of the substrate imposes conformational constraints that can influence the accessibility of the α- and γ-positions.
Furthermore, the S_N2' pathway itself can proceed through two different stereochemical courses:
syn-S_N2' Pathway: The nucleophile attacks from the same face as the leaving group.
anti-S_N2' Pathway: The nucleophile attacks from the face opposite to the leaving group.
Theoretical and experimental studies on acyclic and cyclic allylic systems suggest that the anti-S_N2' pathway is often energetically favored over the syn-S_N2' pathway. nih.gov
The regioselectivity of reactions involving unsymmetrical allylic zinc reagents has been observed to be exceptionally high, frequently leading to a complete allylic rearrangement (S_N2' pathway). d-nb.infonih.gov This preference is attributed to kinetic selectivity, where the transition state for the S_N2' reaction is significantly lower in energy. d-nb.info
The choice between these competing pathways can be influenced by several factors, as illustrated in the table below, which is based on general principles of allylic organozinc reactivity.
| Factor | Influence on Mechanistic Pathway | Expected Outcome for Chloro-2-cyclohexen-1-ylzinc |
| Steric Hindrance at α-carbon | Increased steric bulk favors the S_N2' pathway by impeding direct attack at the α-position. acs.orgnih.gov | The cyclohexyl ring may present moderate steric hindrance, potentially favoring the S_N2' pathway. |
| Nature of the Electrophile | Harder electrophiles may favor S_N2, while softer electrophiles might show a preference for S_N2'. | The specific electrophile used will play a crucial role in determining the product distribution. |
| Solvent | The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of the organozinc reagent. capes.gov.br | In solvents like THF, the Schlenk equilibrium can be shifted. iupac.org |
| Additives (e.g., Lewis Acids) | Lewis acids can coordinate to the leaving group, facilitating its departure and potentially influencing the regioselectivity of the nucleophilic attack. acs.org | Additives could be used to tune the selectivity towards either the S_N2 or S_N2' product. |
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic and organometallic compounds in solution. For Zinc, chloro-2-cyclohexen-1-yl- , both ¹H and ¹³C NMR are invaluable.
The reaction to synthesize Zinc, chloro-2-cyclohexen-1-yl- can potentially lead to the formation of different regio- and stereoisomers. NMR spectroscopy is the primary tool to identify and distinguish between these isomers. The chemical shifts and coupling constants of the protons and carbons in the cyclohexenyl ring are highly sensitive to their chemical environment and spatial arrangement.
For instance, the position of the zinc-bearing carbon (C1) relative to the chloro-substituted carbon (C2) defines the regiochemistry. The stereochemistry at the C1 carbon, being a stereocenter, can also be investigated. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in assigning the complex proton and carbon spectra and confirming the connectivity within the molecule.
Illustrative ¹H and ¹³C NMR Data for Zinc, chloro-2-cyclohexen-1-yl-
| Atom | Illustrative ¹H Chemical Shift (δ, ppm) | Illustrative ¹³C Chemical Shift (δ, ppm) |
| H1 | 3.1 - 3.4 | 45 - 50 |
| H2 | 6.0 - 6.3 | 128 - 132 |
| H3 | 5.8 - 6.1 | 125 - 129 |
| H4 | 2.0 - 2.3 | 25 - 30 |
| H5 | 1.7 - 1.9 | 20 - 25 |
| H6 | 1.8 - 2.1 | 30 - 35 |
Note: Data is hypothetical and for illustrative purposes.
The cyclohexenyl ring in Zinc, chloro-2-cyclohexen-1-yl- is not planar and can exist in different conformations, such as a half-chair or boat. The coupling constants between adjacent protons, determined from the ¹H NMR spectrum, provide crucial information about the dihedral angles between these protons and thus the preferred conformation of the ring in solution. Nuclear Overhauser Effect (NOE) experiments can further reveal through-space proximities between protons, aiding in the conformational assignment.
Infrared (IR) Spectroscopy for Structural Assignment
Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of specific functional groups in a molecule. In the case of Zinc, chloro-2-cyclohexen-1-yl- , IR spectroscopy can confirm the presence of the C=C double bond and the C-Cl bond. The stretching vibration of the C=C bond in the cyclohexene (B86901) ring is expected to appear in the region of 1640-1680 cm⁻¹. The C-Cl stretching vibration typically absorbs in the fingerprint region, between 600 and 800 cm⁻¹. The C-Zn stretching frequency is expected at lower wavenumbers, typically below 600 cm⁻¹. researchgate.net
Illustrative IR Absorption Data for Zinc, chloro-2-cyclohexen-1-yl-
| Functional Group | Illustrative Absorption Range (cm⁻¹) |
| C-H (alkenyl) | 3010 - 3050 |
| C-H (aliphatic) | 2850 - 2960 |
| C=C Stretch | 1640 - 1680 |
| C-Cl Stretch | 600 - 800 |
| C-Zn Stretch | < 600 |
Note: Data is hypothetical and for illustrative purposes.
Mass Spectrometry for Molecular Identification
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For Zinc, chloro-2-cyclohexen-1-yl- , mass spectrometry can confirm its molecular formula. The isotopic pattern of zinc and chlorine, which both have multiple naturally occurring isotopes, provides a characteristic signature in the mass spectrum, aiding in the unequivocal identification of the compound. Fragmentation patterns observed in the mass spectrum can also provide structural information.
X-ray Crystallography for Solid-State Structure Determination
Illustrative X-ray Crystallography Data for Zinc, chloro-2-cyclohexen-1-yl-
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| C-Zn Bond Length (Å) | 2.0 - 2.1 |
| C-Cl Bond Length (Å) | 1.75 - 1.80 |
Note: Data is hypothetical and for illustrative purposes.
Chromatographic and Titrimetric Analysis for Reagent Concentration and Purity Assessment
The concentration and purity of organozinc reagents are critical for their successful application in synthesis.
Chromatographic methods , such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), can be used to assess the purity of the reagent. These techniques can separate the desired organozinc compound from starting materials, byproducts, and decomposition products. However, due to the reactive nature of organozinc reagents, derivatization is often required before chromatographic analysis.
Titrimetric analysis is a common and practical method for determining the concentration of active organozinc reagents in solution. A widely used method involves the titration of the organozinc solution with a standardized solution of iodine (I₂). researchgate.netorgsyn.org The reaction between the organozinc compound and iodine is rapid and stoichiometric. The endpoint, which is the complete consumption of the organozinc reagent, is indicated by the persistence of the brown color of iodine. orgsyn.org The presence of lithium chloride can help to solubilize the zinc salts formed during the titration, leading to a sharper and more easily observable endpoint. researchgate.net This method is advantageous as it is relatively simple, quick, and provides a direct measure of the active reagent concentration. researchgate.net
Theoretical and Computational Investigations of Chloro 2 Cyclohexen 1 Ylzinc Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure, geometry, and reactivity of organometallic compounds. For chloro-2-cyclohexen-1-ylzinc and its derivatives, DFT calculations provide invaluable insights that are often difficult to obtain through experimental means alone.
Exploration of Reaction Energetics and Transition States
DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving chloro-2-cyclohexen-1-ylzinc. This allows for the determination of the energetics of various reaction pathways, including the identification of intermediates and, crucially, the characterization of transition states. For instance, in a typical cross-coupling reaction, such as a Negishi coupling, DFT can be used to calculate the activation barriers for the key elementary steps: oxidative addition, transmetalation, and reductive elimination.
The presence of the chloro substituent on the cyclohexenyl ring is expected to influence the stability of the organozinc reagent and the transition states of its reactions. Theoretical models can quantify this effect. For example, a comparison of the calculated activation energies for the reaction of chloro-2-cyclohexen-1-ylzinc with an electrophile versus its unsubstituted counterpart (cyclohexen-1-ylzinc chloride) can reveal the electronic impact of the chlorine atom.
Table 1: Representative Calculated Activation Energies (ΔG‡) for the Transmetalation Step in a Model Negishi Coupling Reaction
| Organozinc Reagent | Electrophile | Catalyst Model | Calculated ΔG‡ (kcal/mol) |
| Cyclohexen-1-ylzinc chloride | Aryl Bromide | Pd(PPh₃)₂ | 15.2 |
| Chloro-2-cyclohexen-1-ylzinc | Aryl Bromide | Pd(PPh₃)₂ | 16.5 |
Note: The data in this table is illustrative and based on general principles of organozinc reactivity. The higher activation energy for the chloro-substituted derivative reflects the potential electron-withdrawing effect of the chlorine, which can modulate the nucleophilicity of the carbon-zinc bond.
Analysis of Reaction Mechanisms and Pathways
By computing the energy profiles of possible reaction pathways, DFT can help to elucidate the most favorable mechanism. For chloro-2-cyclohexen-1-ylzinc, a key mechanistic question is the regioselectivity of its reactions. As an allylic zinc reagent, it can potentially react at either the α- or γ-position.
DFT calculations can model the transition states for both α- and γ-attack. The relative energies of these transition states will determine the predicted regiochemical outcome. These calculations often reveal a complex interplay of steric and electronic factors. The cyclic nature of the cyclohexenyl group imposes significant steric constraints that can favor one pathway over the other. Plausible mechanisms for reactions often involve the formation of a π-allyl nickel intermediate in catalyzed reactions. dntb.gov.ua
Conformational Preferences and Stereoselectivity Modeling
The cyclohexenyl ring in chloro-2-cyclohexen-1-ylzinc is not planar and can adopt several conformations, such as a half-chair. The relative energies of these conformers, and the energy barriers for their interconversion, can be accurately calculated using DFT. The conformational preference of the ring and the orientation of the carbon-zinc bond are critical in determining the stereochemical outcome of its reactions.
In reactions with chiral electrophiles or in the presence of chiral ligands, DFT can be used to model the diastereomeric transition states. A notable study on the diastereoselective addition of allylic zinc reagents to α-substituted cyclohexanones demonstrated that high levels of stereocontrol can be achieved, which can be rationalized by considering the conformational rigidity of the cyclic systems. uni-muenchen.de By comparing the energies of the different transition state models, the major diastereomer can be predicted. This predictive power is invaluable for the design of stereoselective syntheses. sapub.org
Table 2: Calculated Relative Energies of Diastereomeric Transition States for the Addition of Chloro-2-cyclohexen-1-ylzinc to a Chiral Aldehyde
| Transition State | Relative Energy (kcal/mol) | Predicted Major Diastereomer |
| TS1 (Re-face attack) | 0.0 | Yes |
| TS2 (Si-face attack) | 2.1 | No |
Note: This table presents hypothetical data to illustrate how DFT can be used to predict stereoselectivity. A lower relative energy for a transition state indicates a faster reaction rate and thus the formation of the major product.
Electronic Structure Analysis and Bonding Characterization
Understanding the electronic structure and the nature of the chemical bonds in chloro-2-cyclohexen-1-ylzinc is fundamental to explaining its reactivity. The carbon-zinc bond in organozinc reagents is highly polarized, conferring nucleophilic character to the carbon atom. nih.gov The presence of the electronegative chlorine atom on the adjacent carbon atom in chloro-2-cyclohexen-1-ylzinc can modulate this polarity through inductive effects.
Natural Bond Orbital (NBO) analysis is a computational technique frequently used to study the electronic structure of molecules. reading.ac.uk NBO analysis can provide information on atomic charges, orbital hybridizations, and donor-acceptor interactions within the molecule. For chloro-2-cyclohexen-1-ylzinc, NBO analysis can quantify the polarization of the C-Zn and C-Cl bonds and reveal any hyperconjugative interactions between the C-Cl bond and the allylic π-system. These interactions can have a significant impact on the stability and reactivity of the molecule.
Table 3: Representative NBO Charges on Key Atoms in Chloro-2-cyclohexen-1-ylzinc
| Atom | NBO Charge (a.u.) |
| C1 (bonded to Zn) | -0.65 |
| Zn | +0.85 |
| Cl (on C2) | -0.20 |
| C2 | +0.15 |
Note: The data in this table is illustrative, based on general trends observed in organometallic compounds. The large negative charge on C1 indicates its high nucleophilicity.
Distortion/Interaction Analysis
The distortion/interaction model, also known as the activation strain model, is a powerful conceptual framework for analyzing the activation barriers of chemical reactions. nih.govnih.gov According to this model, the activation energy is decomposed into two components: the distortion energy and the interaction energy. The distortion energy is the energy required to deform the reactants from their ground state geometries to their geometries in the transition state. The interaction energy is the stabilizing interaction between the distorted reactants in the transition state.
This analysis can be applied to the reactions of chloro-2-cyclohexen-1-ylzinc to understand the factors that control its reactivity. For example, in a cross-coupling reaction, the model can reveal whether the activation barrier is primarily due to the energy required to distort the organozinc reagent and the electrophile, or due to weak interactions between them in the transition state. The steric bulk of the cyclohexenyl ring and the electronic influence of the chloro substituent can be analyzed in terms of their contributions to both the distortion and interaction energies. nih.govnih.gov
Table 4: Illustrative Distortion/Interaction Analysis for the Reaction of Chloro-2-cyclohexen-1-ylzinc
| Parameter | Energy (kcal/mol) |
| Activation Energy (ΔE‡) | 20.5 |
| Distortion Energy (ΔE_dist) | 28.0 |
| Interaction Energy (ΔE_int) | -7.5 |
Note: This table provides a hypothetical example of a distortion/interaction analysis. In this case, the activation barrier is dominated by the high distortion energy required to bring the reactants into the transition state geometry.
Synthetic Utility and Applications in Organic Synthesis
Reagent in Carbon-Carbon Bond Formation
The primary application of Zinc, chloro-2-cyclohexen-1-yl- lies in its ability to act as a nucleophilic source of a 2-chlorocyclohexenyl moiety, enabling the formation of new carbon-carbon bonds. Organozinc reagents, in general, are prized for their balance of reactivity and functional group tolerance, and this compound is no exception. researchgate.netrsc.org
Construction of Complex Cyclohexenyl Derivatives
Zinc, chloro-2-cyclohexen-1-yl- serves as a key building block for the synthesis of more elaborate cyclohexenyl derivatives. By reacting with a variety of electrophiles, this organozinc reagent allows for the introduction of the 2-chlorocyclohexenyl unit into a wide array of organic molecules. While direct detailed research on this specific reagent is not extensively documented, the reactivity of analogous compounds, such as cyclohex-2-en-1-ylzinc bromide, provides strong evidence for its synthetic potential. researchgate.net For instance, the addition of such reagents to aldehydes and ketones yields secondary and tertiary alcohols, respectively, incorporating the cyclohexenyl framework.
The general transformation can be represented as follows:
This capability is crucial in the synthesis of natural products and complex pharmaceutical intermediates where a substituted cyclohexene (B86901) ring is a key structural motif.
Allylation Reactions
As an allylic zinc reagent, Zinc, chloro-2-cyclohexen-1-yl- is well-suited for allylation reactions. researchgate.net Allylic organozinc reagents are known to react with various electrophiles, such as aldehydes, ketones, and imines, to deliver the allyl group. In the case of Zinc, chloro-2-cyclohexen-1-yl-, this would involve the transfer of the 2-chlorocyclohexenyl group. These reactions often proceed with a high degree of regioselectivity, a topic that will be discussed in more detail in a later section. The general scheme for the allylation of a carbonyl compound is shown below:
The resulting homoallylic alcohols are valuable synthetic intermediates that can be further elaborated into a variety of complex structures.
Precursor for Advanced Organometallic Species
The utility of Zinc, chloro-2-cyclohexen-1-yl- extends beyond its direct use as a nucleophile. It can also serve as a precursor for the generation of other, often more reactive, organometallic reagents through transmetalation.
Formation of Organocopper-Zinc Reagents
A significant application of organozinc reagents is their transmetalation to organocopper species, often referred to as cuprates. This is typically achieved by treating the organozinc compound with a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) chloride (CuCl), often in the presence of lithium chloride (LiCl) to enhance solubility and reactivity. The resulting organocopper-zinc reagents, formulated as RCu(CN)ZnX, exhibit enhanced reactivity and unique selectivity profiles compared to the parent organozinc reagent.
The formation of the organocopper-zinc reagent from Zinc, chloro-2-cyclohexen-1-yl- can be depicted as:
These organocopper reagents are particularly effective in conjugate addition reactions (Michael additions) to α,β-unsaturated carbonyl compounds and in substitution reactions with allylic and alkyl halides. This two-step sequence, involving the initial formation of the organozinc reagent followed by transmetalation to copper, allows for a broader range of carbon-carbon bond-forming reactions to be performed with high efficiency and selectivity.
Chemo- and Regioselective Transformations
One of the hallmarks of organozinc chemistry is the ability to achieve high levels of chemo- and regioselectivity in reactions. Zinc, chloro-2-cyclohexen-1-yl-, as an unsymmetrical allylic reagent, presents interesting questions of regioselectivity in its reactions with electrophiles. Allylic organometallics can potentially react at either the α- or γ-position of the allyl system.
The regioselectivity of the reaction of allylic zinc reagents can be influenced by several factors, including the nature of the electrophile, the solvent, and the presence of additives or catalysts. While specific studies on the regioselectivity of Zinc, chloro-2-cyclohexen-1-yl- are not abundant, general trends in allylic organozinc chemistry suggest that reactions with many electrophiles can be controlled to favor one regioisomer over the other. For instance, in copper-catalyzed reactions, the addition often occurs at the γ-position.
Chemoselectivity is another key advantage of using organozinc reagents. Due to their moderate reactivity, they can tolerate a wide range of functional groups in the substrate, such as esters, amides, and nitriles, which might not be compatible with more reactive organometallic reagents like organolithiums or Grignards. This allows for the selective reaction at a desired site in a multifunctional molecule without the need for extensive protecting group strategies.
Functional Group Compatibility in Synthetic Applications
The functional group tolerance of Zinc, chloro-2-cyclohexen-1-yl- is a significant asset in multistep organic synthesis. rsc.org The preparation of organozinc reagents can often be carried out in the presence of sensitive functional groups. The use of activated zinc, such as Rieke zinc, or the addition of salts like lithium chloride can facilitate the oxidative insertion of zinc into the carbon-halogen bond under mild conditions, preserving other functionalities within the molecule. researchgate.net
Future Research Directions and Outlook
Development of Novel Synthetic Routes
The accessibility of chloro-2-cyclohexen-1-yl-zinc is a critical first step towards its broader application. Future research will likely focus on developing more efficient, sustainable, and scalable methods for its preparation. Current methods for generating similar allylic zinc reagents often involve the direct insertion of zinc metal into an allylic halide. While effective, these methods can sometimes be hampered by slow reaction rates and the need for activated zinc.
Future synthetic routes could explore:
Mechanochemical Synthesis: The use of ball milling to promote the direct reaction between zinc and a suitable 2-cyclohexenyl precursor could offer a solvent-free and potentially faster alternative to traditional solution-phase methods.
Transmetalation Reactions: The development of efficient transmetalation protocols from more readily available organometallic precursors, such as organoboron or organotin compounds, could provide a milder and more functional group-tolerant entry point to chloro-2-cyclohexen-1-yl-zinc.
Electrochemical Methods: Electrochemical synthesis offers a powerful and sustainable approach to generating organometallic reagents. Future work could focus on developing an electrochemical process for the synthesis of chloro-2-cyclohexen-1-yl-zinc, which would allow for precise control over the reaction conditions and minimize the use of chemical reducing agents.
A comparative overview of potential synthetic routes is presented in Table 1.
Table 1: Potential Synthetic Routes to Chloro-2-cyclohexen-1-yl-zinc
| Synthetic Method | Potential Precursor | Key Advantages | Potential Challenges |
|---|---|---|---|
| Direct Zinc Insertion | 1-chloro-2-cyclohexene | Readily available starting material | Requires activated zinc, potential for side reactions |
| Mechanochemistry | 1-chloro-2-cyclohexene | Solvent-free, potentially faster reaction rates | Scalability may be a concern |
| Transmetalation | 2-cyclohexenylboronic acid pinacol (B44631) ester | Mild reaction conditions, high functional group tolerance | Requires synthesis of the organoboron precursor |
| Electrochemistry | 1-chloro-2-cyclohexene | Sustainable, precise control over reaction | Requires specialized equipment |
Advancements in Catalytic Asymmetric Reactions
A major driving force in modern organic synthesis is the development of catalytic asymmetric reactions to control stereochemistry. For chloro-2-cyclohexen-1-yl-zinc, which is a prochiral reagent, the development of enantioselective reactions is a particularly exciting prospect. Future research in this area will likely focus on the design and application of new chiral ligands to control the stereochemical outcome of its reactions with various electrophiles.
Key areas for advancement include:
Enantioselective Allylations: The development of new chiral ligand systems for metals like copper, palladium, or nickel that can effectively catalyze the enantioselective addition of chloro-2-cyclohexen-1-yl-zinc to aldehydes, ketones, and imines is a primary goal.
Diastereoselective Reactions: For reactions with chiral electrophiles, understanding and controlling the inherent diastereoselectivity of chloro-2-cyclohexen-1-yl-zinc additions will be crucial for the synthesis of complex molecules with multiple stereocenters.
Mechanistic Studies: Detailed mechanistic investigations using computational and experimental techniques will be essential for understanding the origin of stereoselectivity and for the rational design of more effective chiral catalysts.
Table 2 highlights representative chiral ligands that could be explored for the asymmetric transformation of chloro-2-cyclohexen-1-yl-zinc.
Table 2: Potential Chiral Ligands for Asymmetric Catalysis
| Ligand Class | Representative Example | Target Reaction Type | Potential Metal Catalyst |
|---|---|---|---|
| Phosphoramidites | (S)-MONOPHOS | Enantioselective allylation of aldehydes | Copper, Iridium |
| Bis(oxazolines) | (S,S)-Ph-BOX | Enantioselective allylation of ketones | Copper, Zinc |
| N-Heterocyclic Carbenes (NHCs) | (S)-IMes-HCl | Enantioselective allylation of imines | Copper, Palladium |
| TADDOLs | (R,R)-TADDOL | Enantioselective addition to aldehydes | Titanium, Zinc |
Exploration of New Reaction Architectures
Beyond traditional cross-coupling and addition reactions, future research should aim to uncover novel reaction architectures that leverage the unique properties of chloro-2-cyclohexen-1-yl-zinc. This includes exploring its participation in cascade reactions, multicomponent reactions, and cycloadditions.
Promising areas of exploration include:
Cascade Reactions: Designing one-pot reactions where an initial transformation involving chloro-2-cyclohexen-1-yl-zinc triggers a subsequent series of bond-forming events would provide rapid access to complex molecular scaffolds.
Multicomponent Reactions (MCRs): The development of MCRs where chloro-2-cyclohexen-1-yl-zinc, an electrophile, and another nucleophile or electrophile are combined in a single step would be highly atom-economical and efficient.
[3+2] and [4+3] Cycloadditions: Investigating the potential of chloro-2-cyclohexen-1-yl-zinc or its derivatives to act as three- or four-carbon synthons in cycloaddition reactions would open up new avenues for the synthesis of carbocyclic and heterocyclic ring systems.
Integration with Modern Synthetic Methodologies
To maximize the synthetic utility of chloro-2-cyclohexen-1-yl-zinc, its chemistry must be integrated with modern synthetic technologies. This will not only enhance reaction efficiency but also enable new modes of reactivity.
Future integration efforts should focus on:
Flow Chemistry: Developing continuous flow processes for the generation and in-situ use of chloro-2-cyclohexen-1-yl-zinc would offer improved safety, scalability, and reaction control compared to batch methods. This is particularly relevant for handling potentially unstable organometallic reagents.
Photoredox Catalysis: The merger of photoredox catalysis with organozinc chemistry presents exciting opportunities. Light-mediated processes could enable novel activation pathways for chloro-2-cyclohexen-1-yl-zinc, leading to new types of bond formations that are not accessible under thermal conditions.
Automated Synthesis: The development of robust and reliable protocols for the use of chloro-2-cyclohexen-1-yl-zinc in automated synthesis platforms would accelerate the discovery of new bioactive molecules and functional materials.
The potential impact of integrating modern methodologies is summarized in Table 3.
Table 3: Integration with Modern Synthetic Methodologies
| Methodology | Potential Advantage | Example Application |
|---|---|---|
| Flow Chemistry | Enhanced safety and scalability | On-demand generation and immediate use in a subsequent reaction |
| Photoredox Catalysis | Novel reaction pathways | Dual catalytic cycle for radical-polar crossover reactions |
| Automated Synthesis | High-throughput screening | Rapid optimization of reaction conditions for cross-coupling reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
